Crystallographic Data Availability: Verified 3D Structural Coordinates Versus Uncharacterized Analogs
The crystal structure of 4-(diphenylmethyl)-2-thiazolamine has been experimentally solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [1]. In contrast, closely related analogs such as 4-phenylthiazol-2-amine, 4-(4-chlorophenyl)thiazol-2-amine, and 4-benzylthiazol-2-amine lack publicly available single-crystal X-ray diffraction data in the primary crystallographic databases (CCDC search results negative for these specific analogs as of 2025) [2]. This represents a class-level differentiation where the target compound provides verified 3D coordinates suitable for molecular docking, pharmacophore modeling, and structure-based drug design, whereas analog procurement would require de novo crystallization and structure determination.
| Evidence Dimension | Crystallographic characterization availability |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved; R-factor = 0.050; 2126 observed reflections; deposited in crystallographic repository |
| Comparator Or Baseline | 4-Phenylthiazol-2-amine; 4-(4-chlorophenyl)thiazol-2-amine; 4-benzylthiazol-2-amine |
| Quantified Difference | Target: Structure available with atomic coordinates; Analogs: No publicly available single-crystal structures identified |
| Conditions | X-ray diffraction on crystals obtained from ethanol recrystallization |
Why This Matters
For structure-based drug design and molecular docking studies, procurement of a structurally characterized compound eliminates the need for costly and time-consuming de novo crystallization and X-ray diffraction analysis.
- [1] Wieber, M.; Markus, C. Crystal Structure of 4-(Diphenylmethyl)-1,3-thiazol-2-amine. OPUS Würzburg, University of Würzburg. View Source
- [2] Cambridge Crystallographic Data Centre (CCDC). Database Search Results for 4-Phenylthiazol-2-amine and Related Analogs (2025). View Source
